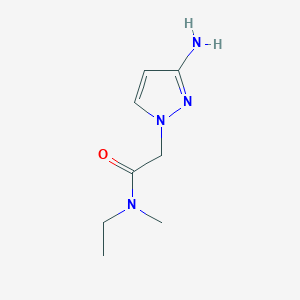![molecular formula C15H30N2 B13628028 (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. For example, one method includes the use of diisopropylamine, hydrochloric acid, acetonedicarboxylic acid, and sodium acetate in a series of reactions to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride in diethyl ether for the formation of hydrochlorides , and isocyanide insertion reactions for the synthesis of derivatives .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .
Aplicaciones Científicas De Investigación
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine involves its interaction with specific molecular targets and pathways. For instance, it acts on serotonin (5-HT) receptors, which are significant monoamine neurotransmitters involved in various physiological activities . The compound’s structure allows it to influence biological behaviors such as movement and reproduction in nematodes .
Comparación Con Compuestos Similares
Similar Compounds
Tropine: Also known as 8-azabicyclo[3.2.1]octan-3-ol, this compound shares a similar bicyclic structure.
Cocaethylene: Known as 8-azabicyclo[3.2.1]octane-2-carboxylic acid, this compound is another member of the tropane alkaloid family.
Uniqueness
What sets (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine apart from similar compounds is its specific substitution pattern and its significant nematicidal activity. This makes it a valuable compound for both scientific research and practical applications in various fields.
Propiedades
Fórmula molecular |
C15H30N2 |
|---|---|
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C15H30N2/c1-3-8-17(9-4-2)10-7-13-11-14-5-6-15(12-13)16-14/h13-16H,3-12H2,1-2H3 |
Clave InChI |
IKOIBEWXQQPNMR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC1CC2CCC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


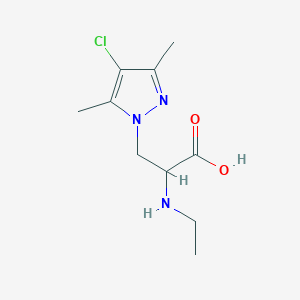
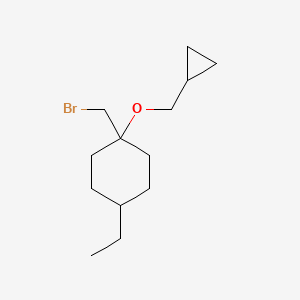
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)

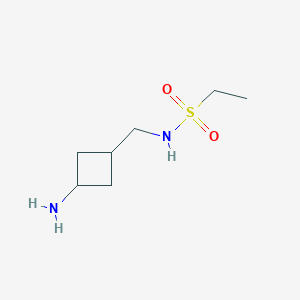
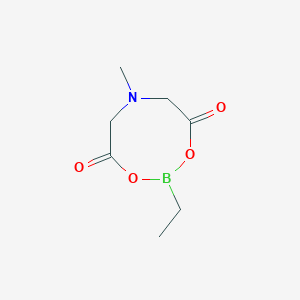
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
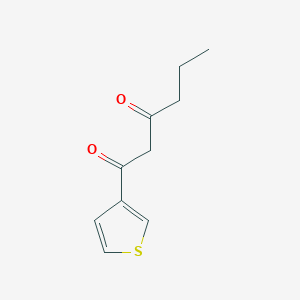

![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)

![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)
